6-Benzoyl-3,5-diphenyl-2-cyclohexen-1-one
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Overview
Description
6-Benzoyl-3,5-diphenyl-2-cyclohexen-1-one is an organic compound with the molecular formula C25H20O2. It features a central cyclohexenone ring with benzoyl and phenyl substituents. This compound is part of the enone family, which is known for its versatile applications in organic synthesis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzoyl-3,5-diphenyl-2-cyclohexen-1-one typically involves the Michael addition reaction. This reaction is carried out by reacting 1,3-diphenyl-2-propen-1-one with 1-phenylbutane-1,3-dione in the presence of a base such as sodium ethoxide in ethanol. The reaction mixture is then refluxed for several hours to yield the desired product .
Industrial Production Methods
The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Benzoyl-3,5-diphenyl-2-cyclohexen-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the enone moiety to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) under acidic conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in halogenated derivatives.
Scientific Research Applications
6-Benzoyl-3,5-diphenyl-2-cyclohexen-1-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its role in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical products
Mechanism of Action
The mechanism of action of 6-Benzoyl-3,5-diphenyl-2-cyclohexen-1-one involves its interaction with molecular targets through its enone moiety. The compound can undergo Michael addition with nucleophiles, leading to the formation of covalent bonds with biological macromolecules. This interaction can modulate various biochemical pathways and exert biological effects .
Comparison with Similar Compounds
Similar Compounds
Cyclohexenone: A simpler enone with similar reactivity but lacking the benzoyl and phenyl substituents.
3,5-Diphenyl-2-cyclohexen-1-one: Similar structure but without the benzoyl group.
6-Acetyl-3,5-diphenyl-2-cyclohexen-1-one: Contains an acetyl group instead of a benzoyl group
Uniqueness
6-Benzoyl-3,5-diphenyl-2-cyclohexen-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
84230-66-0 |
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Molecular Formula |
C25H20O2 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
6-benzoyl-3,5-diphenylcyclohex-2-en-1-one |
InChI |
InChI=1S/C25H20O2/c26-23-17-21(18-10-4-1-5-11-18)16-22(19-12-6-2-7-13-19)24(23)25(27)20-14-8-3-9-15-20/h1-15,17,22,24H,16H2 |
InChI Key |
LRBIPRPZZLIVMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(=O)C=C1C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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